SIRT2-IN-10 is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins known for their role in deacetylation processes that influence various cellular functions, including cell cycle regulation and DNA repair. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer, where SIRT2's activity can have contrasting effects depending on the context.
SIRT2-IN-10 is derived from a series of chemical probes designed to selectively inhibit SIRT2 while maintaining stability and solubility in biological environments. It belongs to the class of thienopyrimidinone-based compounds, which have been synthesized to explore structure-activity relationships and optimize inhibitory potency against SIRT2. These compounds are classified as mechanism-based inhibitors, which means they interact with the enzyme in a manner that directly influences its catalytic activity .
The synthesis of SIRT2-IN-10 involves several key steps:
The synthetic pathway typically includes the formation of key intermediates that are subsequently modified to yield SIRT2-IN-10, with careful monitoring of reaction conditions to optimize yield and selectivity .
The molecular structure of SIRT2-IN-10 features a thienopyrimidinone core, which is crucial for its interaction with the SIRT2 active site. The compound's structure can be represented as follows:
Key structural data includes:
SIRT2-IN-10 primarily functions through competitive inhibition of the deacetylation reaction catalyzed by SIRT2. The compound binds to the active site of SIRT2, preventing substrate access. Key reaction details include:
Data from these studies indicate that SIRT2-IN-10 exhibits a significantly lower IC50 compared to other inhibitors, highlighting its potency .
SIRT2-IN-10 inhibits SIRT2 by mimicking substrate interactions, effectively blocking the enzyme's ability to deacetylate lysine residues on target proteins. The mechanism involves:
Experimental data show that treatment with SIRT2-IN-10 leads to increased levels of acetylated proteins, indicating successful inhibition of deacetylation .
SIRT2-IN-10 exhibits several notable physical and chemical properties:
Chemical properties include:
SIRT2-IN-10 has significant potential applications in various fields:
SIRT2 features a conserved 275-amino acid catalytic core flanked by variable N- and C-terminal regions. The core comprises two domains:
The deacetylation mechanism proceeds via a multi-step reaction:
Beyond deacetylation, SIRT2 exhibits demalonylase, desuccinylase, and demyristoylase activities, enabling regulation of non-histone proteins like α-tubulin and FOXO1 [3] [6].
Table 1: Key Structural Domains of SIRT2
Domain | Composition | Function |
---|---|---|
Rossmann fold | 6 β-strands + α-helices | NAD⁺ binding and catalytic core |
Zinc-binding module | 3 β-strands + 4 cysteine residues | Substrate recognition and structural integrity |
N-terminal helix | 19 residues | Nuclear translocation during mitosis |
SIRT2 primarily localizes to the cytoplasm but shuttles to the nucleus during the G2/M phase of the cell cycle to deacetylate histone H4 at lysine 16 (H4K16), facilitating chromatin condensation [2] [5]. Tissue-specific isoform expression significantly influences function:
Mitochondrial SIRT2 pools regulate metabolic enzymes, linking its localization to energy homeostasis [2].
Table 2: SIRT2 Isoforms and Their Distribution
Isoform | Tissue Expression | Key Functions |
---|---|---|
SIRT2.1 | Ubiquitous | Cytosolic tubulin deacetylation |
SIRT2.2 | Ubiquitous | Metabolic regulation (e.g., G6PD) |
SIRT2.3 | Brain-specific | Neuronal differentiation and stability |
SIRT2 governs lipid and glucose metabolism through substrate-specific deacetylation:
Under oxidative stress, SIRT2 modulates NRF2 activity. Inhibiting SIRT2 stabilizes NRF2, enhancing antioxidant gene expression (e.g., HO-1, NQO1) and reducing reactive oxygen species (ROS) [1] [2].
Table 3: Metabolic Targets of SIRT2
Target Protein | Deacetylation Effect | Pathway Impact |
---|---|---|
FOXO1 | Suppresses PPARγ transcription | Inhibits adipocyte differentiation |
ACLY | Activates lipid synthesis | Promotes fatty acid production |
G6PD | Reduces enzyme activity | Lowers NADPH/glutathione production |
SIRT2 hyperactivity contributes to neurodegeneration through:
In HD, SIRT2 inhibitors (e.g., MIND4) activate NRF2, suppressing ROS and protein aggregation in striatal neurons [1]. Similarly, in PD, inhibiting SIRT2 preserves α-synuclein clearance and mitochondrial function [5] [9].
Table 4: SIRT2 in Neurodegenerative Pathologies
Disease | SIRT2-Dependent Mechanism | Therapeutic Outcome of Inhibition |
---|---|---|
Huntington’s | Aggregated HTT accumulation | NRF2 activation → ROS reduction |
Parkinson’s | α-Synuclein aggregation | Enhanced autophagic clearance |
Alzheimer’s | Tau hyperphosphorylation | Improved microtubule stability |
SIRT2 exhibits dual roles in cancer, governed by cellular context:
In B-cell lymphoma, SIRT2 inhibitors (e.g., cambinol analogs 55/56) degrade c-Myc and induce apoptosis, highlighting its therapeutic relevance [4].
The multifaceted roles of SIRT2 underpin its therapeutic targeting:
Key advantages of SIRT2 inhibitors include:
"Isoform selectivity achieved through compounds exploiting structural differences in the SIRT2 substrate-binding groove (e.g., cambinol derivatives with >300-fold selectivity over SIRT1/3)" [4]
Combination therapies (e.g., SIRT2 inhibitors + chemotherapeutics) may overcome resistance in malignancies like glioblastoma [10].
Table 5: Therapeutic Applications of SIRT2 Inhibition
Disease Area | Mechanism of Action | Validating Compound Examples |
---|---|---|
Neurodegeneration | NRF2 activation, tubulin stabilization | MIND4, AGK2 |
Oncology | c-Myc degradation, cell cycle arrest | Cambinol, thiomyristoylated peptides |
Metabolic disease | PPARγ upregulation | Novel β-ketoamide derivatives |
Key Compounds Mentioned:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1